molecular formula C13H20N2O B14847837 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine

4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine

Cat. No.: B14847837
M. Wt: 220.31 g/mol
InChI Key: KVHQKSGGLNRQAS-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C13H20N2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine typically involves the reaction of cyclopropyl alcohol with 6-isopropyl-2-chloropyridine in the presence of a base, followed by the introduction of the N,N-dimethylamine group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar in structure but with chlorine substituents.

    4-Cyclopropoxy-6-isopropoxy-N,N-dimethylpyridin-3-amine: Similar but with an additional isopropoxy group.

Uniqueness: 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C13H20N2O/c1-9(2)12-7-11(16-10-5-6-10)8-13(14-12)15(3)4/h7-10H,5-6H2,1-4H3

InChI Key

KVHQKSGGLNRQAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=C1)OC2CC2)N(C)C

Origin of Product

United States

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